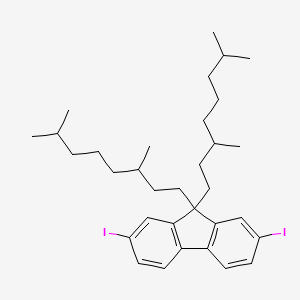
Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium chloride (YCl3) with sodium cyclopentadienide (NaC5H5) in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
YCl3+3NaC5H5→Y(C5H5)3+3NaCl
The reaction mixture is usually stirred at room temperature, and the product is isolated by filtration and subsequent purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Tris(cyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide (Y2O3), especially under high-temperature conditions.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Hydrolysis: Reacts with water to form yttrium hydroxide and cyclopentadiene.
Common reagents used in these reactions include oxygen, water, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tris(cyclopentadienyl)yttrium(III) has several scientific research applications:
Biology and Medicine: Investigated for potential use in biomedical applications due to its unique chemical properties.
Industry: Employed in the production of high-performance materials, including ceramics and superconductors.
Mécanisme D'action
The mechanism by which tris(cyclopentadienyl)yttrium(III) exerts its effects is primarily through its ability to act as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to release yttrium atoms, which then form thin films of yttrium oxide on substrates. This process involves the breaking of Y-C bonds and the formation of Y-O bonds .
Comparaison Avec Des Composés Similaires
Tris(cyclopentadienyl)yttrium(III) can be compared with other similar compounds such as:
Tris(methylcyclopentadienyl)yttrium(III): Similar in structure but with methyl-substituted cyclopentadienyl ligands.
Tris(butylcyclopentadienyl)yttrium(III): Contains butyl-substituted cyclopentadienyl ligands.
Tris(isopropylcyclopentadienyl)yttrium(III): Features isopropyl-substituted cyclopentadienyl ligands.
The uniqueness of tris(cyclopentadienyl)yttrium(III) lies in its specific ligand structure, which influences its reactivity and suitability for certain applications.
Propriétés
Formule moléculaire |
C15H15Y |
|---|---|
Poids moléculaire |
284.18 g/mol |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H; |
Clé InChI |
IZLLLZUVMGFBAT-UHFFFAOYSA-N |
SMILES canonique |
C1=C[CH]C=C1.C1=C[CH]C=C1.C1=C[CH]C=C1.[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)



![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)



![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)


